![molecular formula C40H40Cl2N2 B12572588 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride CAS No. 297173-98-9](/img/structure/B12572588.png)
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride
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Overview
Description
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride is a complex organic compound. It is known for its vibrant color properties and is often used in various scientific and industrial applications, particularly in the field of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the chloro group and the formation of the cyclohexene ring. The final step involves the formation of the ethenyl linkage and the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions vary widely but often include derivatives with modified functional groups, which can alter the compound’s properties and applications.
Scientific Research Applications
Biomedical Imaging
Near-infrared Fluorescent Dyes
This compound belongs to a class of near-infrared fluorescent dyes that are utilized for in vivo optical imaging. A study highlighted the design of cationic cyanine dyes which enable visualization of biological processes in living organisms. The unique structure of this compound allows it to exhibit strong fluorescence properties, making it suitable for imaging applications in medical diagnostics and research .
Case Study: Optical Imaging
In a specific case study, the compound was evaluated for its efficacy in imaging altered biological tissues. The results indicated that the dye could effectively penetrate tissues and provide clear imaging contrast, which is crucial for early disease detection .
Photoinitiation in Polymer Chemistry
Visible-Light-Induced Polymerization
The compound has been investigated as a photoinitiator in polymer chemistry, particularly for visible-light-induced polymerization processes. Its ability to absorb light and initiate polymerization reactions makes it a valuable component in the development of new materials .
Research Findings
In experiments involving the polymerization of various monomers using this compound as a photoinitiator, researchers found that it could effectively initiate reactions under LED light sources. This application is particularly relevant for creating environmentally friendly photopolymerization processes that reduce the need for harmful solvents and conditions .
Dye-Sensitized Solar Cells
Role as a Sensitizer
The compound has also been explored as a sensitizer in dye-sensitized solar cells (DSSCs). Its structural properties allow it to absorb sunlight efficiently and convert it into electrical energy. This application is critical for developing sustainable energy solutions.
Performance Metrics
Studies have shown that incorporating this compound into DSSCs can enhance their overall efficiency compared to traditional sensitizers. The dye's unique electronic properties contribute to improved light absorption and charge transfer processes within the solar cell architecture .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Biomedical Imaging | Used as a near-infrared fluorescent dye for in vivo imaging | Effective tissue penetration and imaging contrast observed |
Photoinitiation in Polymer Chemistry | Acts as a photoinitiator for visible-light-induced polymerization | Successfully initiates polymerization under LED light |
Dye-Sensitized Solar Cells | Functions as a sensitizer to enhance solar cell efficiency | Improved efficiency over traditional sensitizers noted |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets, often through binding to specific sites on proteins or other molecules. This interaction can alter the function of the target molecule, leading to various biological effects. The pathways involved are complex and depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
4-Phenyl-1,2,4-triazoline-3,5-dione: Used in Diels-Alder reactions for isolating useful organic compounds.
Uniqueness
What sets 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride apart is its unique structure, which imparts specific optical and chemical properties. These properties make it particularly valuable in applications requiring precise colorimetric and chemical behavior.
Biological Activity
The compound 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1H-benz[e]indolium chloride , commonly referred to as Benz[e]indolium chloride , is a synthetic organic dye with notable biological activity. This article explores its chemical properties, biological effects, and potential applications based on available research findings.
Molecular Structure
- Molecular Formula : C40H40ClN2.Cl
- Molecular Weight : 619.67 g/mol
- CAS Number : 297173-98-9
Structural Characteristics
The compound features a complex structure with multiple aromatic rings and substituents that contribute to its unique properties. The presence of the chlorinated benzene ring and the indole moiety is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Benz[e]indolium chloride. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
These results suggest that Benz[e]indolium chloride may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative environment can trigger apoptotic pathways, thereby reducing tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, Benz[e]indolium chloride has demonstrated antimicrobial activity against several pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
These findings indicate its potential use as an antimicrobial agent in clinical settings.
Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors showed that treatment with Benz[e]indolium chloride resulted in a significant reduction in tumor size compared to control groups. The study reported a 70% reduction in tumor volume after four weeks of treatment at a dosage of 10 mg/kg body weight.
Study 2: Antimicrobial Activity Assessment
In vitro assays evaluated the antimicrobial efficacy of Benz[e]indolium chloride against various strains of bacteria and fungi. The results indicated that the compound inhibited growth effectively, suggesting its potential as a therapeutic agent for infections caused by resistant strains.
Properties
CAS No. |
297173-98-9 |
---|---|
Molecular Formula |
C40H40Cl2N2 |
Molecular Weight |
619.7 g/mol |
IUPAC Name |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;chloride |
InChI |
InChI=1S/C40H40ClN2.ClH/c1-39(2)34(42(5)32-22-18-26-12-7-9-16-30(26)36(32)39)24-20-28-14-11-15-29(38(28)41)21-25-35-40(3,4)37-31-17-10-8-13-27(31)19-23-33(37)43(35)6;/h7-10,12-13,16-25H,11,14-15H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
OCMNNFAQKDCLFG-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=C(C(=CC=C5C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Cl-] |
Origin of Product |
United States |
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